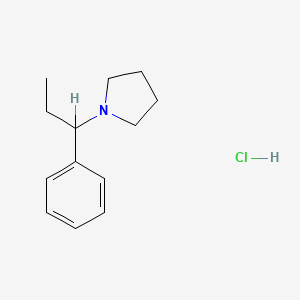
1-(1-Phenylpropyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Phenylpropyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities
Méthodes De Préparation
The synthesis of 1-(1-Phenylpropyl)pyrrolidine hydrochloride typically involves the reaction of pyrrolidine with 1-phenylpropyl halides under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form.
Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities. These methods often optimize reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1-(1-Phenylpropyl)pyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted pyrrolidine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(1-Phenylpropyl)pyrrolidine hydrochloride has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(1-Phenylpropyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
1-(1-Phenylpropyl)pyrrolidine hydrochloride can be compared with other similar compounds, such as:
Pyrrolidine: The parent compound, which serves as a basic scaffold for various derivatives.
1-(1-Ethyl-3-phenylpropyl)pyrrolidine hydrochloride: A similar compound with an ethyl group instead of a phenyl group, which may exhibit different biological activities.
1-(3-Chloro-3-phenylpropyl)pyrrolidine hydrochloride: A derivative with a chloro substituent, which may have distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
74332-77-7 |
|---|---|
Formule moléculaire |
C13H20ClN |
Poids moléculaire |
225.76 g/mol |
Nom IUPAC |
1-(1-phenylpropyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C13H19N.ClH/c1-2-13(14-10-6-7-11-14)12-8-4-3-5-9-12;/h3-5,8-9,13H,2,6-7,10-11H2,1H3;1H |
Clé InChI |
YCSRHJDBYAMYOI-UHFFFAOYSA-N |
SMILES canonique |
CCC(C1=CC=CC=C1)N2CCCC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


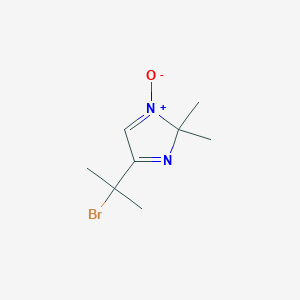


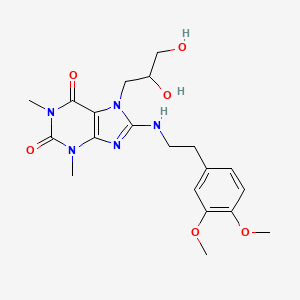

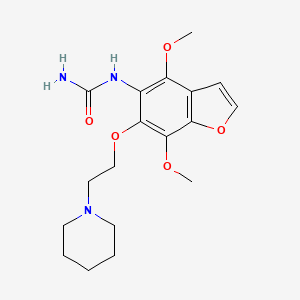
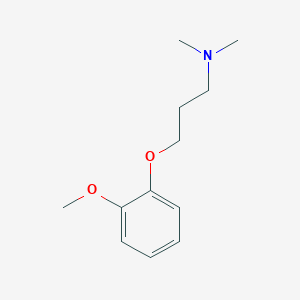
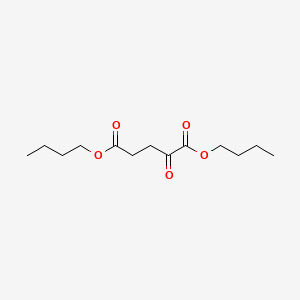
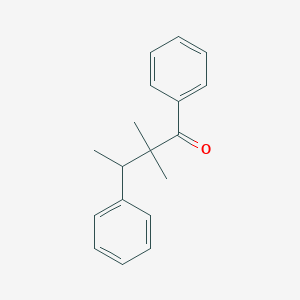
![1-{3-[2-Chloro-4-(trifluoromethyl)phenoxy]phenyl}ethan-1-one](/img/structure/B14445538.png)
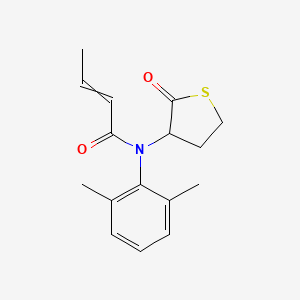
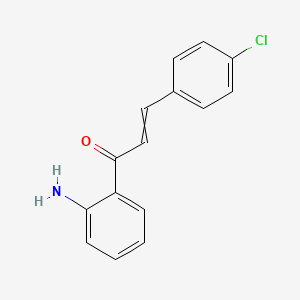
![[(4-Chlorophenyl)diazenyl-methylamino]methanol](/img/structure/B14445561.png)

